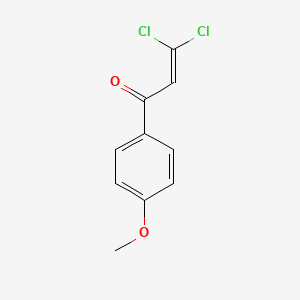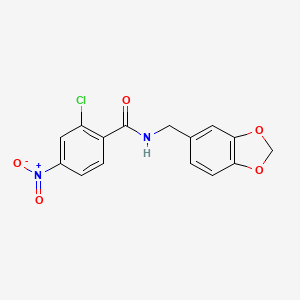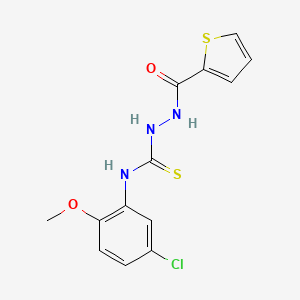
3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one, also known as DCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCP is a derivative of chalcone, which is a natural product found in many plants. The synthesis of DCP involves the reaction of 4-methoxyacetophenone with chloroacetyl chloride in the presence of a base.
Applications De Recherche Scientifique
Synthesis and Spectral Properties
- 3,3-Dichloro-1-(4-methoxyphenyl)-2-propen-1-one has been synthesized from corresponding substituted acetophenones and benzaldehydes. This process involves UV, IR, 1H NMR, and 13C NMR spectral data to confirm the structures (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Bioevaluation Against Nematodes
- Synthesized compounds, including 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one, have been evaluated for nematicidal activity against root knot nematode (Meloidogyne javanica), showing potential as a bioactive agent (Kumari, Singh, & Walia, 2014).
Molecular and Crystal Structure Studies
- The molecular and crystal structure of 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one and related compounds have been studied extensively. These studies focus on the dihedral angles, bond configurations, and crystal packing characteristics (Benmekhbi, Belhouas, Bouacida, Mosbah, & Bencharif, 2009).
Potential in Organic Electronics
- Derivatives of this compound have been explored for their application in organic electronics. For instance, poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, synthesized using a derivative, shows promise in reversible redox reactions and high-spin organic polymer formation, indicating potential in high-tech applications (Kurata, Pu, & Nishide, 2007).
Antimicrobial Activity
- The compound has also been studied for its antimicrobial activity. A synthesized form of 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one showed moderate antimicrobial activity against selected pathogens, highlighting its potential in medicinal chemistry (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Environmental Dechlorination Studies
- In environmental studies, related methoxychlor compounds undergo dechlorination by various bacterial species, suggesting the environmental relevance and behavior of such compounds in natural conditions (Satsuma & Masuda, 2012).
Antiviral Activity
- Studies have explored the antiviral activity of chalcone derivatives, including those with 3,3-dichloro-1-(4-methoxyphenyl)-2-propen-1-one, indicating potential applications in virology and pharmaceuticals (Mallikarjun, 2005).
Propriétés
IUPAC Name |
3,3-dichloro-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-8-4-2-7(3-5-8)9(13)6-10(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOWIUXQKXZCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)






![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)



![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)